5-(Benzo[b]thiophen-3-yl)oxazol-2-amine
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Overview
Description
5-(Benzo[b]thiophen-3-yl)oxazol-2-amine is a chemical compound with the molecular formula C11H8N2OS and a molecular weight of 216.26 g/mol . This compound is characterized by the presence of a benzo[b]thiophene ring fused to an oxazole ring, with an amine group attached to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[b]thiophen-3-yl)oxazol-2-amine typically involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of a base such as cesium carbonate (Cs2CO3). This reaction allows the formation of 2-aryl-5-alkyl-substituted oxazoles in a single step . The reaction conditions generally include moderate temperatures and inert atmosphere to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced in bulk quantities for research purposes. Companies like Biosynth and BLD Pharm offer high-quality this compound for various research applications .
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[b]thiophen-3-yl)oxazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, oxazoline derivatives, and various substituted amines. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
5-(Benzo[b]thiophen-3-yl)oxazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of 5-(Benzo[b]thiophen-3-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can interfere with bacterial virulence pathways, including quorum sensing, bacterial secretion systems, and flagellar assembly. These interactions disrupt the growth and pathogenicity of bacteria, making it a potential candidate for antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)aniline: This compound is structurally similar and is used in the synthesis of various benzoxazole derivatives.
2-Substituted Benzoxazole Derivatives: These compounds have similar structural features and are studied for their anti-inflammatory and antimicrobial properties.
Uniqueness
5-(Benzo[b]thiophen-3-yl)oxazol-2-amine is unique due to the presence of both benzo[b]thiophene and oxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H8N2OS |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-(1-benzothiophen-3-yl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H8N2OS/c12-11-13-5-9(14-11)8-6-15-10-4-2-1-3-7(8)10/h1-6H,(H2,12,13) |
InChI Key |
HMWKGRGVPLREPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CN=C(O3)N |
Origin of Product |
United States |
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